Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate
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Overview
Description
Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and anilino groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate typically involves multiple steps. One common method includes the reaction of 2-nitro-4-(trifluoromethyl)phenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of 2-amino-4-(trifluoromethyl)aniline.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoic acid.
Scientific Research Applications
Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the ester functionality.
2-Nitro-4-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of the anilino group.
Ethyl 2-[4-(trifluoromethyl)phenoxy]propanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5/c1-3-27-17(24)11(2)28-14-7-5-13(6-8-14)22-15-9-4-12(18(19,20)21)10-16(15)23(25)26/h4-11,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVAIGMGUOMTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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